

# Physicochemical properties of phosphonic acid bis(1,1-dimethylethyl) ester

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## Compound of Interest

Compound Name: *Phosphonic acid, bis(1,1-dimethylethyl) ester*

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An In-depth Technical Guide to **Phosphonic Acid, bis(1,1-dimethylethyl) Ester**

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of **Phosphonic Acid, bis(1,1-dimethylethyl) Ester**, a pivotal intermediate in modern organophosphorus chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory and beyond.

## Molecular Identity and Structure

**Phosphonic acid, bis(1,1-dimethylethyl) ester**, commonly known as di-tert-butyl phosphonate or di-tert-butyl phosphite, is a dialkyl ester of phosphorous acid. The sterically bulky tert-butyl groups are a defining feature of the molecule, imparting unique stability and reactivity characteristics that are leveraged in various synthetic applications.

- Chemical Name: **Phosphonic acid, bis(1,1-dimethylethyl) ester**[\[1\]](#)[\[2\]](#)
- Synonyms: Di-tert-butyl phosphonate, Di-tert-butyl phosphite, Di-tert-butyl hydrogen phosphite, Phosphorous Acid Di-tert-butyl Ester[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- CAS Registry Number: 13086-84-5[\[1\]](#)[\[2\]](#)

- Molecular Formula:  $C_8H_{19}O_3P$  [1][2][3][5]
- Molecular Weight: 194.21 g/mol [1][2][3][5]

Caption: 2D structure of Di-tert-butyl Phosphonate.

## Physicochemical Properties

The physical and chemical characteristics of di-tert-butyl phosphonate are summarized below. These properties are fundamental to its handling, reaction conditions, and purification.

Property	Value	Source(s)
Appearance	Colorless to almost colorless clear liquid	[5]
Boiling Point	66 °C at 0.5 mmHg; 62-62.5 °C at 4 Torr	[5][6]
Melting Point	>235 °C (decomposes)	[4][5]
Density	0.995 g/cm <sup>3</sup>	[5]
Refractive Index	1.4200	[5]
Solubility	Soluble in organic solvents; insoluble in water	[5][6][7]
Stability	Sensitive to air and moisture; prone to decomposition upon incautious heating	[5][8][9]

## Stability and Reactivity: A Closer Look

The stability of di-tert-butyl phosphonate is a critical consideration for its synthesis and application.

- Thermal Sensitivity: The compound is known to be sensitive to heat.[8][9] Distillation must be performed under high vacuum and at low temperatures (e.g., below 50°C) to prevent

decomposition, which often involves dealkylation (loss of a tert-butyl group).[9] This thermal liability explains the wide variance in reported yields from early syntheses.[8]

- **Hydrolytic Stability:** While generally insoluble in water, the ester linkages are susceptible to hydrolysis, particularly under acidic conditions, to yield tert-butanol and phosphonic acid.[10] [11] The bulky tert-butyl groups provide significant steric hindrance, which slows the rate of hydrolysis compared to less hindered phosphonate esters like diethyl or diisopropyl phosphonates.[10] This deprotection under aqueous acidic conditions is a synthetically useful feature, particularly in the final steps of synthesizing active pharmaceutical ingredients.[9]
- **Oxidative Stability:** The compound is prone to aerial oxidation.[8][9] Strict exclusion of oxygen during its preparation and work-up is necessary to prevent the formation of the undesired by-product, tri-tert-butyl phosphate.[8][9]

## Spectral Characterization

Spectroscopic methods are essential for confirming the identity and purity of di-tert-butyl phosphonate.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **$^{31}\text{P}$  NMR:** This is a definitive technique for characterizing organophosphorus compounds. [12] For di-tert-butyl phosphonate, a characteristic signal is observed in the  $^{31}\text{P}$  NMR spectrum, which is crucial for monitoring reaction progress and assessing purity.
  - **$^1\text{H}$  NMR:** The proton NMR spectrum is relatively simple, dominated by a large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. The P-H proton will also be present, typically showing coupling to the phosphorus atom.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups present.[2] Characteristic absorption bands include a strong P=O stretching vibration, P-O-C stretching, and C-H stretching from the tert-butyl groups.[2][13]
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[1]

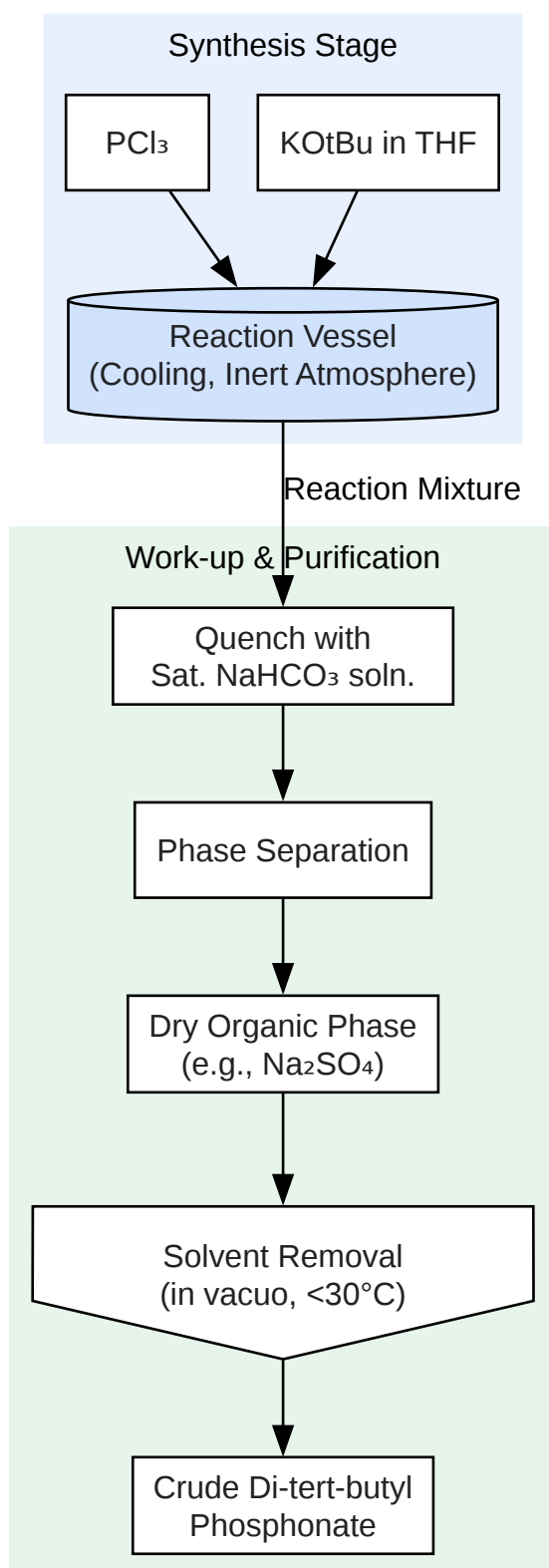
## Synthesis and Purification Workflow

Di-tert-butyl phosphonate is commercially available but can be expensive.<sup>[8]</sup> Laboratory and industrial-scale syntheses are therefore common.

## Synthetic Pathways

The primary route to di-tert-butyl phosphonate involves the reaction of phosphorus trichloride ( $\text{PCl}_3$ ) with tert-butanol.<sup>[8]</sup> The choice of base (e.g., triethylamine, pyridine) and reaction conditions significantly impacts the yield and selectivity, as the reaction can also produce the triester, tri-tert-butyl phosphite.<sup>[8]</sup> An improved method utilizes potassium tert-butoxide ( $\text{KOtBu}$ ), which serves as both the alcohol source and the base, simplifying the process.<sup>[8][9]</sup>

The key challenge in the synthesis is controlling the reaction to favor the formation of the diester over the triester and preventing oxidation to the phosphate byproduct.<sup>[8][9]</sup> It has been shown that the triester often forms initially but can be thermally decomposed under reduced pressure to yield the more stable diester.<sup>[8]</sup>



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Caption: Optimized synthesis workflow for Di-tert-butyl Phosphonate.

## Methodological Considerations for Purification

Given the compound's thermal sensitivity, purification by distillation is challenging and can lead to product loss.[8][9] For many applications, the crude product, obtained after a careful aqueous work-up and solvent removal under high vacuum at low temperatures (e.g., < 30-40°C), is sufficiently pure for subsequent steps, such as hydroxymethylation.[8][9] If higher purity is required, crystallization from a suitable solvent like ethanol at low temperatures can be employed.[9]

## Key Applications in Research and Drug Development

Di-tert-butyl phosphonate is a versatile and valuable building block in organophosphorus chemistry, primarily recognized for its role in the synthesis of pharmaceuticals.[14]

- **Precursor to Antiviral Drugs:** Its most prominent application is as a key intermediate in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral drugs.[15] It is instrumental in the production of Tenofovir, a cornerstone medication for treating HIV and Hepatitis B.[8][9][15] The tert-butyl groups act as protecting groups for the phosphonate moiety, which are efficiently removed in the final synthetic step under acidic conditions.[9]
- **Phosphorylating Agent:** The compound serves as a phosphorylating agent, enabling the introduction of the phosphonate group into various organic molecules.[14] This is particularly important in the development of prodrugs, where modifying a drug's structure with a phosphonate group can improve its bioavailability and pharmacokinetic profile.[14][16]
- **Intermediate for Other Organophosphorus Compounds:** It is a precursor for a range of other organophosphorus reagents. For example, it can be readily hydroxymethylated to form di-tert-butyl-(hydroxymethyl)phosphonate, another critical reagent in the synthesis of Tenofovir and other related drugs like Adefovir.[8][9]

## Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with di-tert-butyl phosphonate.

## Hazard Identification

According to Safety Data Sheets (SDS), the compound is classified with the following hazards:

- H315: Causes skin irritation.[\[17\]](#)
- H319: Causes serious eye irritation.[\[17\]](#)

## Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and a lab coat.[\[17\]](#)[\[18\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[17\]](#) Use in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of any vapors.[\[19\]](#) Wash hands thoroughly after handling.[\[17\]](#)
- Storage: The compound is sensitive to air and moisture.[\[5\]](#) It should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[\[17\]](#)[\[19\]](#) Refrigerated storage (2-8°C) is recommended to maintain product quality and prevent decomposition.[\[4\]](#)[\[17\]](#)

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